molecular formula C23H23N7O2 B2673718 3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-17-1

3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2673718
CAS No.: 863018-17-1
M. Wt: 429.484
InChI Key: YQSLURYHZBEEKS-UHFFFAOYSA-N
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Description

3-Benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective small molecule inhibitor of PIM1 kinase , a serine/threonine kinase that plays a critical role in cell survival, proliferation, and differentiation. This compound acts by competitively occupying the ATP-binding pocket of the kinase, thereby inhibiting its phosphorylation activity and downstream signaling. The design of this inhibitor leverages a triazolopyrimidine scaffold , which is known to effectively mimic the purine ring of ATP and serve as a versatile core for developing kinase inhibitors. Its primary research value lies in the investigation of oncogenic signaling pathways, particularly in hematological malignancies and solid tumors where PIM kinase expression is frequently dysregulated. Researchers utilize this compound to explore mechanisms of cancer cell survival and resistance to apoptosis , and to study its potential synergistic effects when combined with other therapeutic agents. It is a crucial tool for validating PIM1 as a therapeutic target in preclinical models and for deciphering its complex interplay with other oncogenic drivers like the MYC pathway.

Properties

IUPAC Name

3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c31-20(28-13-11-27(12-14-28)19-9-5-2-6-10-19)16-29-17-24-22-21(23(29)32)25-26-30(22)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSLURYHZBEEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps

    Formation of Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under acidic or basic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Attachment of Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The structural features of this compound suggest that it may interact with key molecular targets involved in cancer progression.

CompoundCancer Cell LineIC50 (μM)
3-benzyl derivativeMCF-7 (breast cancer)2.09
3-benzyl derivativeHepG2 (liver cancer)2.08

The mechanism of action is thought to involve inhibition of protein kinases and growth factor receptors that are critical for tumor growth and survival .

Antimicrobial Activity

Triazolo-pyrimidines have also been explored for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Research indicates that derivatives exhibit significant antibacterial activity comparable to established antibiotics .

Anti-inflammatory Effects

Recent studies have indicated that compounds within this class possess anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes to form triazole frameworks.
  • Cyclization Techniques : Employing cyclization methods to construct the pyrimidine core effectively.

Case Study 1: Anticancer Screening

A study conducted on various triazolo-pyrimidine derivatives demonstrated significant cytotoxicity against MCF-7 and HepG2 cell lines. The synthesized compounds were screened for their ability to induce apoptosis in cancer cells, revealing promising results for further development .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of several triazolo-pyrimidine derivatives against common pathogens. The results showed that certain derivatives had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Benzyl Analog: 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

  • Core Structure : Identical triazolo[4,5-d]pyrimidin-7-one core.
  • Substituents : 4-Fluorobenzyl at position 3 (vs. benzyl in the target compound).
  • Molecular Formula : C₂₃H₂₂FN₇O₂; Molecular Weight : 447.47 g/mol.
  • Associated with Solute Carrier Family 12 Member 5 (SLC12A5), a potassium-chloride cotransporter implicated in neurological disorders .
  • Implications: The fluorinated analog may exhibit improved selectivity or pharmacokinetics compared to the non-fluorinated target compound.

Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()

  • Core Structure : Benzo[b][1,4]oxazin-3(4H)-one (vs. triazolo[4,5-d]pyrimidin-7-one).
  • Substituents: Amino-pyrimidinyl and substituted-phenyl groups.
  • Synthesis : Uses cesium carbonate and DMF under mild conditions, yielding >70% .
  • Pharmacological targets remain unspecified but may overlap with CNS or anticancer applications.

Thiazolo[4,5-d]pyrimidin-7-one Derivatives ()

  • Core Structure : Thiazolo[4,5-d]pyrimidin-7-one (sulfur-containing vs. nitrogen-rich triazolo).
  • Substituents : Ethyl/methyl, thioxo, and arylthio groups.
  • Key Differences :
    • Sulfur atom influences redox properties and electron distribution.
    • Thioxo groups may enhance metal-binding capacity, relevant to enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Biological Target Key Properties
Target Compound Triazolo[4,5-d]pyrimidin-7-one Benzyl, 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl C₂₄H₂₃N₇O₂ 449.49 Likely CNS receptors Phenylpiperazine suggests CNS activity
Fluorinated Analog () Triazolo[4,5-d]pyrimidin-7-one 4-Fluorobenzyl, same ethyl group C₂₃H₂₂FN₇O₂ 447.47 SLC12A5 Enhanced metabolic stability
Benzo-oxazinone () Benzo[b][1,4]oxazin-3(4H)-one Amino-pyrimidinyl, substituted-phenyl Not provided Unspecified High-yield synthesis, mild conditions
Thiazolo Pyrimidinone () Thiazolo[4,5-d]pyrimidin-7-one Ethyl/methyl, thioxo, arylthio Varies Varies Unspecified Sulfur modulates redox activity

Research Findings and Implications

  • Fluorination Effects : The 4-fluorobenzyl group in the analog may improve blood-brain barrier penetration due to increased lipophilicity, making it more suitable for CNS targets .
  • Core Heterocycle Impact: Triazolo vs. Thiazolo: Nitrogen density in triazolo enhances polar interactions, while sulfur in thiazolo may confer antioxidant properties . Oxazinone vs.
  • Synthetic Accessibility: The target compound and its fluorinated analog likely require similar multi-step syntheses, whereas benzo-oxazinones are synthesized efficiently under mild conditions .

Biological Activity

The compound 3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N6O3C_{26}H_{26}N_{6}O_{3} with a molecular weight of 470.5 g/mol . It features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • A study on related triazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values below 0.24 µg/mL .
CompoundMIC (µg/mL)Activity
6a<0.24Gram-positive
6b<0.24Gram-negative

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been well documented. For example:

  • In vitro studies have shown that related compounds can significantly inhibit the growth of various cancer cell lines such as MCF7 and NCI-H460. The IC50 values for these compounds were reported to be in the range of 7.01 to 14.31 µM , indicating substantial cytotoxic effects .
Cell LineIC50 (µM)Reference
MCF77.01
NCI-H4608.55
Bel-740214.31

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been explored:

  • A study involving the synthesis of piperazine derivatives highlighted their effectiveness in various seizure models, with several compounds showing high efficacy in the maximal electroshock (MES) test . The most active derivatives demonstrated significant protective effects against induced seizures.

Case Studies

  • Antimicrobial Efficacy : A series of synthesized Mannich bases containing triazole showed promising antibacterial activity against Staphylococcus aureus and Mycobacterium smegmatis, suggesting that modifications in the structure could enhance their antimicrobial profile .
  • Anticancer Screening : Research on pyrazole derivatives indicated that some compounds exhibited remarkable anticancer activity against multiple cell lines with varying mechanisms of action, including topoisomerase inhibition and microtubule disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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